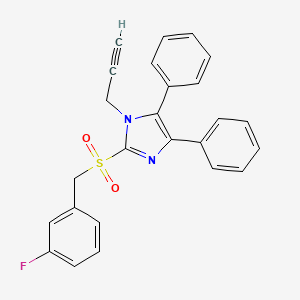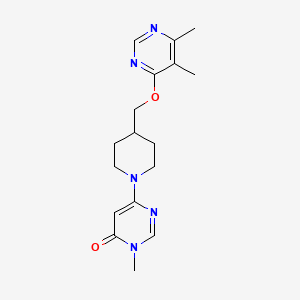
6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyrimidin-4(3H)-one is a synthetic chemical compound belonging to the pyrimidine class
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Synthesis of 5,6-dimethylpyrimidin-4-yl ether: : This intermediate can be synthesized using a condensation reaction between appropriate aldehydes and amidines, followed by alkylation.
Formation of 4-(hydroxymethyl)piperidine: : This piperidine derivative is prepared through a multi-step reaction involving the reduction of piperidone followed by hydroxymethylation.
Coupling Reaction: : The final compound is synthesized via a nucleophilic substitution reaction where 5,6-dimethylpyrimidin-4-yl ether is coupled with 4-(hydroxymethyl)piperidine in the presence of a suitable base and solvent.
Industrial Production Methods
In an industrial setting, the compound can be produced using large-scale batch reactors with optimized conditions for each step to ensure high yield and purity. Process optimization may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation at specific sites, potentially forming oxo derivatives.
Reduction: : Reduction reactions may involve the reduction of pyrimidine rings, resulting in dihydropyrimidine derivatives.
Substitution: : It can undergo nucleophilic or electrophilic substitution reactions, especially at the piperidine ring and pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dichloromethane, methanol, ethanol, water.
Catalysts: : Palladium on carbon, platinum oxide.
Major Products
Oxidation products: : Oxo derivatives with altered electronic properties.
Reduction products: : Dihydropyrimidine derivatives with different biological activities.
Substitution products: : Functionalized compounds with varied substituents.
Wissenschaftliche Forschungsanwendungen
The compound has diverse applications across several research fields:
Chemistry
Catalyst: : It may serve as a catalyst or catalyst precursor in organic synthesis.
Ligand: : Useful as a ligand in coordination chemistry due to its ability to coordinate with metal ions.
Biology
Inhibitor: : Acts as an enzyme inhibitor, potentially useful in studying enzyme kinetics and regulation.
Fluorescent Probe: : Used as a probe in fluorescence microscopy due to its distinct electronic properties.
Medicine
Drug Development: : Investigated as a lead compound in drug design, especially for targeting specific enzymes or receptors.
Diagnostic Agent: : Utilized in diagnostic assays for detecting specific biomolecules.
Industry
Material Science: : Applied in the development of new materials with unique properties.
Agrochemicals: : Potentially used in the formulation of new pesticides or herbicides.
Wirkmechanismus
The compound exerts its effects primarily through the following mechanisms:
Enzyme Inhibition: : By binding to the active site of enzymes, it inhibits their activity.
Receptor Binding: : Acts on specific receptors, altering their conformation and function.
Signal Transduction Pathways: : Modulates pathways involved in cell signaling, affecting cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(4-(((2,4-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyrimidin-4(3H)-one
6-(4-(((5,6-dimethylpyridin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyridin-4(3H)-one
6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)ethyl)piperidin-1-yl)-3-ethylpyrimidin-4(3H)-one
Uniqueness
The uniqueness of 6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyrimidin-4(3H)-one lies in its specific substitution pattern on the pyrimidine and piperidine rings, which confers unique electronic and steric properties
So, what's next? Are you deep diving into a project with this compound?
Eigenschaften
IUPAC Name |
6-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-3-methylpyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-12-13(2)18-10-19-17(12)24-9-14-4-6-22(7-5-14)15-8-16(23)21(3)11-20-15/h8,10-11,14H,4-7,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZGUXJILKZYNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C3=CC(=O)N(C=N3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(cyclohexanesulfonyl)-1,4-diazepane](/img/structure/B2407406.png)
![N-{[4-(4-ethoxyphenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2407407.png)
![N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2407411.png)

![4-Ethyl-5-fluoro-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2407413.png)
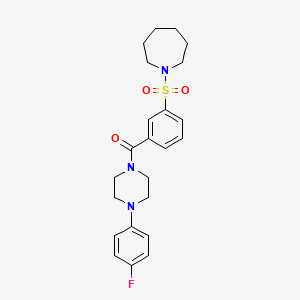
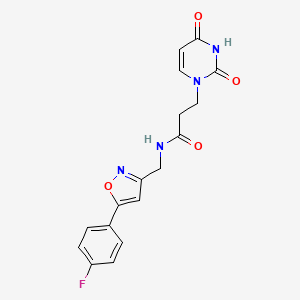
![2-Oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B2407417.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/new.no-structure.jpg)
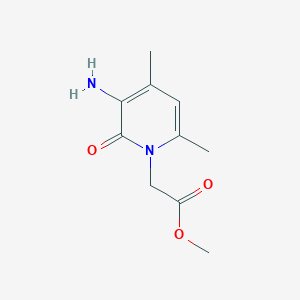
![5-BROMO-N-[(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHYL]FURAN-2-CARBOXAMIDE](/img/structure/B2407425.png)
![6-methoxy-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide](/img/structure/B2407427.png)
![1-(4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2407428.png)
